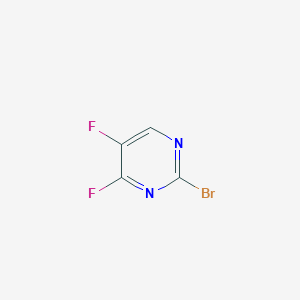
2-Cyclopropyl-2-methylcyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-methylcyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a cyclopropyl and a methyl group, along with a hydroxyl group. This compound falls under the category of cycloalkanols, which are cyclic hydrocarbons containing a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methylcyclobutanol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable reducing agent to form the desired cyclobutanol. Another method includes the use of cyclopropylcarbinol as a starting material, which undergoes cyclization under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the cyclization and reduction steps efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-2-methylcyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopropylmethyl ketone or cyclopropylmethyl aldehyde.
Reduction: Cyclopropylmethylcyclobutane.
Substitution: Various substituted cyclobutanes depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-methylcyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-2-methylcyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl and methyl groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
Comparación Con Compuestos Similares
2-Cyclopropyl-2-methylcyclobutanol can be compared with other cycloalkanols and cyclopropyl-substituted compounds:
Cyclobutanol: Lacks the cyclopropyl and methyl groups, resulting in different reactivity and properties.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the cyclobutane ring, leading to different chemical behavior.
2-Cyclopropyl-2-butanol: Similar structure but with a butane ring instead of a cyclobutane ring, affecting its reactivity and applications
The unique combination of the cyclopropyl, methyl, and hydroxyl groups in this compound makes it a distinct compound with specific properties and applications.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-cyclopropyl-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(6-2-3-6)5-4-7(8)9/h6-7,9H,2-5H2,1H3 |
Clave InChI |
KTALVAUUPOPPLD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)


![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)





